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The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, heat

capacity, and Gibbs free energy of formation, are fundamental to understanding its stability,

reactivity, and phase behavior. For substituted haloanisoles, these properties are influenced by

the nature of the halogen substituent (F, Cl, Br, I), its position on the aromatic ring (ortho, meta,

para), and the presence of other substituents.

Quantitative Data
The following tables summarize the available quantitative thermodynamic data for various

substituted haloanisoles. It is important to note that comprehensive experimental data for all

isomers are not readily available in the literature. In such cases, computational methods are

often employed to estimate these properties.

Table 1: Thermodynamic Properties of Fluoroanisoles

Compound Isomer
ΔfH°(l, 298.15
K) (kJ·mol⁻¹)

ΔvapH°(298.15
K) (kJ·mol⁻¹)

ΔfH°(g, 298.15
K) (kJ·mol⁻¹)

Fluoroanisole ortho -165.7 ± 1.5 44.8 ± 0.4 -120.9 ± 1.6

Fluoroanisole meta -173.2 ± 1.3 44.1 ± 0.4 -129.1 ± 1.4

Fluoroanisole para -174.9 ± 1.2 44.5 ± 0.5 -130.4 ± 1.3

Table 2: Thermodynamic and Electronic Properties of Chloroanisoles
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A 2022 study on chloro-substituted anisoles using quantum chemical calculations indicated that

thermodynamic functions such as constant pressure heat capacity (C_p), enthalpy (H), and

entropy (S) increase with temperature for anisole and its chloro-substituted derivatives[1][2].

The study also reported the following electronic properties:

Compound Property Value

Anisole Excitation Energy 5.770 eV[1]

Electronegativity 3.2850 eV[1]

p-Chloroanisole Energy Gap 5.481 eV[1]

Chemical Hardness 2.7405 eV[1]

Table 3: Physical and Thermodynamic Properties of Bromoanisoles

Compoun
d

Isomer
Melting
Point (°C)

Boiling
Point (°C)

Density
(g/mL at
25°C)

Heat of
Fusion
(kcal/mol)

Heat of
Vaporizati
on
(kcal/mol)

2-

Bromoanis

ole

ortho 2.5 216 1.502 - -

3-

Bromoanis

ole

meta 2 210-211 1.490 - -

4-

Bromoanis

ole

para 10 223 1.494[3] 4.8[3] 10.2[3]

Table 4: Available Data for Iodoanisoles

Critically evaluated thermophysical and thermochemical property data for p-iodoanisole are

available through the NIST/TRC Web Thermo Tables[4]. This database includes information on

properties such as enthalpy of vaporization and heat capacity at saturation pressure as a
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function of temperature[4]. Specific values from this database require direct access. Other

physical properties are listed below.

Compound Isomer Melting Point (°C) Boiling Point (°C)

o-Iodoanisole ortho - 237

m-Iodoanisole meta - 244

p-Iodoanisole para 50-53[5] 237[5]

Experimental and Computational Methodologies
The determination of thermodynamic properties of substituted haloanisoles involves a

combination of experimental techniques and computational modeling.

Experimental Protocols
2.1.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard experimental technique used to determine the heat of

combustion of a substance at constant volume. From this, the standard enthalpy of combustion

and, subsequently, the standard enthalpy of formation can be calculated.

Detailed Methodology:

Sample Preparation: A precisely weighed sample (typically 0.8-1.0 g) of the haloanisole is

placed in a crucible inside the bomb calorimeter. For liquid samples, a gelatin capsule or a

specific liquid sample holder is used.

Fuse Wire: A fuse wire of known length and material (e.g., nickel-chromium) is connected to

the electrodes within the bomb, with the wire in contact with the sample.

Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the

bottom of the bomb to saturate the internal atmosphere and ensure that any water formed

during combustion is in the liquid state. The bomb is then sealed.
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Pressurization: The bomb is purged with a small amount of oxygen to remove atmospheric

nitrogen and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the

calorimeter's bucket. The calorimeter is then sealed, and the stirrer is activated to ensure a

uniform water temperature.

Temperature Equilibration and Measurement: The system is allowed to reach thermal

equilibrium. The initial temperature is recorded with a high-precision thermometer (to

0.001°C) for a set period before ignition to establish a baseline.

Ignition: The sample is ignited by passing an electric current through the fuse wire.

Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular

intervals as it rises and then begins to cool.

Corrections: Corrections are made for the heat released by the combustion of the fuse wire

and for the formation of any side products, such as nitric acid from residual nitrogen.

Calculation of Heat Capacity: The effective heat capacity of the calorimeter system is

determined by combusting a standard substance with a known heat of combustion, such as

benzoic acid.

Calculation of Enthalpy of Combustion: The heat of combustion of the haloanisole is

calculated from the corrected temperature rise and the heat capacity of the calorimeter. The

standard enthalpy of formation is then derived using Hess's Law.
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Experimental workflow for bomb calorimetry.
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Computational Protocols
2.2.1. Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful

tools for predicting the thermodynamic properties of molecules. These methods can provide

accurate estimates, especially when experimental data are scarce.

Detailed Methodology:

Molecular Structure Optimization: The 3D structure of the substituted haloanisole molecule is

built. A geometry optimization is then performed to find the lowest energy conformation of the

molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g.,

6-311++G(d,p)).

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation

is performed at the same level of theory. This calculation serves two purposes:

It confirms that the optimized structure is a true minimum on the potential energy surface

(i.e., no imaginary frequencies).

It provides the vibrational frequencies that are used to calculate the zero-point vibrational

energy (ZPVE) and the thermal contributions to enthalpy and entropy.

Thermochemical Analysis: The output of the frequency calculation is used to compute

various thermodynamic properties at a specified temperature and pressure (usually 298.15 K

and 1 atm). These properties include:

Zero-Point Energy (ZPE)

Enthalpy (H)

Heat Capacity (C_v and C_p)

Entropy (S)

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation (ΔfH°(g)) is

typically calculated using an isodesmic reaction approach. This involves constructing a
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balanced reaction where the types of chemical bonds are conserved on both the reactant

and product sides. By using known experimental enthalpies of formation for the other

species in the reaction, the enthalpy of formation of the target haloanisole can be accurately

determined.

Calculation of Gibbs Free Energy of Formation: The Gibbs free energy of formation (ΔfG°)

can be calculated from the enthalpy of formation (ΔfH°) and the entropy of formation (ΔfS°)

using the Gibbs equation: ΔfG° = ΔfH° - TΔfS°.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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